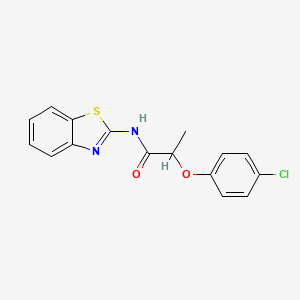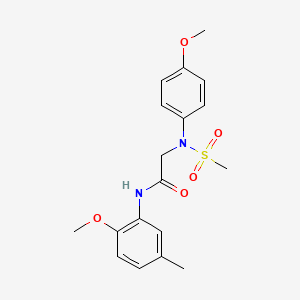![molecular formula C20H22N2O3 B3934611 (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
描述
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP belongs to the category of organic compounds known as nitrobenzenes, which are used in a variety of industrial and scientific applications.
作用机制
The mechanism of action of (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is related to its ability to generate ROS upon excitation with light. The ROS generated by (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. In addition, (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects in cells and tissues. (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can induce oxidative stress, which can lead to the activation of signaling pathways involved in cell growth and survival. (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can also modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can affect the metabolism of cells by altering the activity of enzymes involved in energy production.
实验室实验的优点和局限性
One of the advantages of using (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in lab experiments is its ability to generate ROS in a controlled manner, allowing researchers to study the effects of oxidative stress on cells and tissues. Another advantage of (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is its toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the research on (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone. One direction is the development of new synthetic methods for (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and its derivatives, which can improve the yield and purity of the product. Another direction is the investigation of the mechanisms of action of (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in different cell types and tissues, which can provide insights into its potential applications in disease therapy. Furthermore, the development of new formulations and delivery methods for (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can enhance its efficacy and reduce its toxicity.
科学研究应用
(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. In addition, (3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been used as a ligand in the synthesis of metal complexes for catalysis and as a building block for the synthesis of other organic compounds.
属性
IUPAC Name |
(3,4-dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-7-16(12-15(14)2)20(23)17-8-9-18(19(13-17)22(24)25)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWYVLJXRGZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934533.png)
![2-[4-(2-furylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3934534.png)
![N-methyl-N-(3-pyridinylmethyl)-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3934543.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B3934548.png)
![1-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3934556.png)


![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3934584.png)
![(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3934595.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3934603.png)
![4-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934626.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)